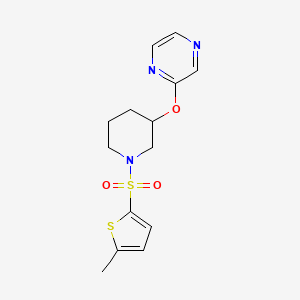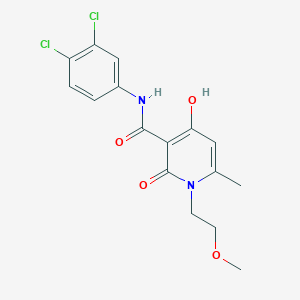![molecular formula C20H22N4O4S B2745239 N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251562-34-1](/img/structure/B2745239.png)
N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyanophenyl group, a methylpiperidinyl group, a sulfonyl group, and a 2-oxopyridinyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will influence the overall shape of the molecule and its electronic properties. For example, the cyanophenyl group is likely to introduce a region of high electron density, while the sulfonyl group is likely to be electron-withdrawing .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, its functional groups suggest that it could participate in a variety of chemical reactions. For instance, the sulfonyl group could potentially be involved in substitution reactions, while the 2-oxopyridinyl group could potentially undergo redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar sulfonyl group and the nonpolar methylpiperidinyl group .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Applications : Research has demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, including derivatives of thiazole, pyridone, and chromene, which have shown promising in vitro antibacterial and antifungal activities (Darwish et al., 2014). Similar studies have synthesized isoxazole-based heterocycles with sulfamoyl moieties, which also displayed significant antimicrobial properties (Darwish, Atia, & Farag, 2014).
Antitumor Activity : Certain synthesized thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been evaluated for antitumor activity, with some compounds showing inhibitory effects on various cancer cell lines, suggesting potential for development into cancer therapeutics (Albratty, El-Sharkawy, & Alam, 2017).
Antimalarial and Antiviral Properties : A theoretical investigation of antimalarial sulfonamides as potential COVID-19 therapeutics highlighted the importance of computational calculations and molecular docking studies in identifying compounds with potential antimalarial and antiviral activities (Fahim & Ismael, 2021).
Synthesis of Heterocycles for Corrosion Inhibition : The synthesis of derivatives through 1,3-dipolar cycloaddition reactions has led to the creation of compounds with potential as corrosion inhibitors, showcasing the chemical versatility and application of the compound in industrial contexts (Yıldırım & Cetin, 2008).
Role in Heterocyclic Synthesis : The compound serves as a critical synthon in heterocyclic synthesis, enabling the creation of polyfunctionalized heterocyclic compounds with various biological activities. This underscores its importance in medicinal chemistry and drug development efforts (Gouda, 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-endometrial cancer activity , suggesting potential targets within cancer-related pathways.
Biochemical Pathways
Given its potential anti-cancer activity , it may be involved in pathways related to cell proliferation, apoptosis, or other cancer-related processes.
Result of Action
Based on its potential anti-cancer activity , it may induce changes in cell growth, division, or survival.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-15-8-11-24(12-9-15)29(27,28)18-7-4-10-23(20(18)26)14-19(25)22-17-6-3-2-5-16(17)13-21/h2-7,10,15H,8-9,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGOEDANMFBBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[b,d]furan-2-ylmethanamine](/img/structure/B2745158.png)

![5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B2745162.png)
![2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2745164.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![2-({1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2745170.png)
![5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745171.png)
![1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2745173.png)
![1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B2745174.png)


